(2-Fluoro-4-nitrophenyl)hydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2-fluoro-4-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c7-5-3-4(10(11)12)1-2-6(5)9-8/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCGUKRKBLHYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396727 | |
| Record name | 2-fluoro-4-nitrophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127350-92-9 | |
| Record name | 2-fluoro-4-nitrophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluoro-4-nitrophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Significance of Arylhydrazines As Building Blocks in Organic Synthesis
Arylhydrazines are organic compounds characterized by the presence of a hydrazine (B178648) group (-NHNH2) attached to an aromatic ring. Their utility in organic synthesis is wide-ranging and has been recognized since the late 19th century with the discovery of phenylhydrazine (B124118). researchgate.net These compounds are instrumental in the synthesis of numerous biologically active molecules, including indoles, indazoles, pyrazoles, and quinazolines. nih.govrsc.org
The reactivity of arylhydrazines is centered around the nitrogen atoms of the hydrazine moiety, which can act as nucleophiles, and the aryl group, which can be functionalized. A key reaction involving arylhydrazines is the Fischer indole (B1671886) synthesis, a classic method for preparing indoles, which are prevalent motifs in pharmaceuticals and natural products. Furthermore, arylhydrazines are employed in the formation of hydrazones through condensation with carbonyl compounds, which are themselves versatile intermediates. researchgate.netresearchgate.net
In recent years, arylhydrazines have gained prominence as environmentally friendly arylating agents in cross-coupling reactions. nih.gov These reactions, often catalyzed by transition metals like palladium, allow for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov A significant advantage of using arylhydrazines in these transformations is that the byproducts are typically nitrogen gas and water, which are non-toxic and environmentally benign. nih.gov They have been successfully used in various coupling reactions, including Suzuki, Heck, and C-H bond arylations. researchgate.netnih.gov
The generation of aryl radicals from arylhydrazines under mild oxidative conditions has further expanded their synthetic utility. researchgate.netacs.orgnih.gov These highly reactive intermediates can participate in a variety of transformations, leading to the formation of complex arylated products. acs.orgnih.gov
Contextualizing 2 Fluoro 4 Nitrophenyl Hydrazine Within Fluorinated and Nitrated Arylhydrazine Derivatives
Reductive Amination Strategies for Arylhydrazine Formation
Reductive amination represents a classical and widely employed approach for the synthesis of arylhydrazines. This strategy typically involves the reduction of a suitable nitrogen-containing functional group on the aromatic ring to form the hydrazine moiety.
Reduction of Nitro-Containing Phenyl Precursors with Hydrazine Hydrate
The reduction of nitroarenes is a fundamental transformation in organic synthesis for the preparation of anilines and, in some cases, phenylhydrazines. The use of hydrazine hydrate as a reducing agent, often in the presence of a catalyst, provides a direct route to arylhydrazines from nitro-aromatic compounds. A common catalyst for this transformation is palladium on carbon (Pd/C). nih.gov The reaction proceeds via a transfer hydrogenation mechanism where hydrazine hydrate serves as the hydrogen source.
This method's success is particularly notable in the selective reduction of nitro groups in the presence of other reducible functionalities, such as halogens. nih.gov For instance, the reduction of halogenated nitroarenes to the corresponding anilines can be achieved with high selectivity using hydrazine hydrate and Pd/C, which suggests the potential for synthesizing halogenated phenylhydrazines under controlled conditions. nih.gov Another cost-effective system for the reduction of nitro compounds involves the use of zinc dust in conjunction with hydrazine hydrate. This method is rapid, selective, and proceeds at room temperature, offering a practical alternative to more expensive catalytic systems.
The general reaction can be depicted as follows:
Ar-NO₂ + N₂H₄·H₂O → Ar-NHNH₂
A typical procedure involves stirring the aromatic nitro compound with zinc dust and hydrazine hydrate in a solvent like methanol (B129727) under an inert atmosphere. The reaction is often exothermic and proceeds to completion relatively quickly.
Table 1: Examples of Nitroarene Reduction using Hydrazine Hydrate
| Nitroarene Precursor | Catalyst/Reagent | Product | Reference |
| Halogenated Nitroarenes | Pd/C, NH₂NH₂·H₂O | Halogenated Anilines | nih.gov |
| Aromatic Nitro Compounds | Zinc dust, NH₂NH₂·H₂O | Aromatic Amines | |
| Nitrobenzene | Molybdenum-based oxide, NH₂NH₂·H₂O | Aniline (B41778) | google.com |
It is important to note that while these methods are effective for producing amino derivatives, careful optimization of reaction conditions is necessary to favor the formation of the hydrazine over the corresponding aniline.
Reduction of Arenediazonium Salts
A well-established, two-step method for the synthesis of arylhydrazines involves the reduction of arenediazonium salts. This process begins with the diazotization of a primary aromatic amine, such as an aniline derivative, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–10 °C). chemistrysteps.com The resulting arenediazonium salt is then reduced to the corresponding arylhydrazine.
Several reducing agents can be employed for the second step. The most common and historically significant is sodium sulfite (B76179). orgsyn.org The reduction with sodium sulfite can be followed by treatment with an acid to hydrolyze the intermediate and liberate the arylhydrazine, often isolated as its hydrochloride salt. orgsyn.org Another frequently used reducing agent is tin(II) chloride (SnCl₂). The reaction with stannous chloride in concentrated hydrochloric acid provides the arylhydrazine hydrochloride directly.
The general sequence is as follows:
Diazotization: Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O
Reduction: [Ar-N₂]⁺X⁻ + Reducing Agent → Ar-NHNH₂
This method is versatile and allows for the synthesis of a wide variety of substituted arylhydrazines, provided the corresponding aniline precursor is available. nih.gov The preparation of this compound would start from 2-fluoro-4-nitroaniline.
Table 2: Common Reducing Agents for Arenediazonium Salts
| Reducing Agent | Product Form | Reference |
| Sodium Sulfite (Na₂SO₃) | Arylhydrazine (often isolated as hydrochloride salt) | orgsyn.org |
| Tin(II) Chloride (SnCl₂) | Arylhydrazine hydrochloride | |
| Zinc dust | Arylhydrazine |
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNA_r) provides a direct pathway to arylhydrazines by displacing a leaving group on an activated aromatic ring with hydrazine. This approach is particularly effective for aryl systems bearing strong electron-withdrawing groups, such as the nitro group present in the target compound.
Reaction of Aryl Halides with Hydrazine
The direct reaction of an aryl halide with hydrazine or hydrazine hydrate can yield an arylhydrazine. This reaction is a classic example of nucleophilic aromatic substitution. The success of this method is highly dependent on the nature of the aryl halide. The presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the halogen leaving group, is crucial for activating the aromatic ring towards nucleophilic attack. chemistrysteps.com
For instance, 2,4-dinitrochlorobenzene readily reacts with hydrazine to form 2,4-dinitrophenylhydrazine. orgsyn.org This well-known reaction proceeds by an addition-elimination mechanism, where the hydrazine attacks the carbon bearing the chlorine, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion. chemistrysteps.com Given the structural similarity, 2-fluoro-4-nitrobenzene would be an excellent substrate for this type of reaction, with the highly electronegative fluorine atom being a good leaving group in SNA_r reactions. chemistrysteps.com
A general procedure involves refluxing the activated aryl halide with a solution of hydrazine. orgsyn.org The product often precipitates from the reaction mixture upon cooling.
Table 3: Reactivity in Nucleophilic Aromatic Substitution with Hydrazine
| Aryl Halide Substrate | Activating Groups | Product | Reference |
| 2,4-Dinitrochlorobenzene | Two Nitro groups (ortho and para) | 2,4-Dinitrophenylhydrazine | orgsyn.org |
| p-Chloronitrobenzene | One Nitro group (para) | p-Nitrophenylhydrazine | google.com |
| Polyfluoroarenes | Multiple Fluoro atoms | Substituted Phenylhydrazines | nih.gov |
Condensation Reactions with Nitro-Fluoro-Phenyl Derivatives
Condensation reactions are fundamental in organic synthesis for the formation of new carbon-nitrogen bonds. In the context of synthesizing this compound, a relevant condensation reaction would involve a precursor containing the 2-fluoro-4-nitrophenyl moiety reacting with a hydrazine source. While direct condensation to form the hydrazine from a non-hydrazine precursor in one step is less common, multi-step sequences involving condensation are prevalent.
For example, the synthesis of aldehyde phenylhydrazone derivatives occurs through the condensation of a phenylhydrazine (B124118) with an aldehyde. researchgate.netdiscoveryjournals.org Although this illustrates the reactivity of the hydrazine group, it does not form it. However, a plausible, albeit less direct, route could involve the condensation of hydrazine with a suitably functionalized 2-fluoro-4-nitrophenyl derivative. For instance, a reaction between hydrazine and a derivative like 2-fluoro-4-nitrobenzenesulfonyl chloride could potentially lead to the formation of a sulfonyl hydrazide, which could then be further manipulated.
More directly, the synthesis of related heterocyclic systems often involves the condensation of a hydrazine with a dicarbonyl or a similar electrophilic species. For instance, 3-formylchromones react with hydrazine hydrate to form pyrazole (B372694) derivatives. researchgate.net While not directly yielding an arylhydrazine, these examples showcase the nucleophilic character of hydrazine and its propensity to participate in condensation reactions to form stable products. The synthesis of 3-amino-6-nitroindazole from 2-fluoro-4-nitrobenzonitrile (B1302158) and hydrazine hydrate demonstrates an initial nucleophilic attack of hydrazine followed by an intramolecular condensation (cyclization).
Transition Metal-Catalyzed Cross-Coupling Reactions
In recent years, transition metal-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, including the synthesis of arylhydrazines. nih.gov These methods offer an alternative to classical approaches and can often proceed under milder conditions with a broader substrate scope.
The palladium-catalyzed coupling of aryl halides with hydrazine is a significant development in this area. nih.govberkeley.edu This methodology allows for the synthesis of arylhydrazines from (hetero)aryl chlorides and bromides using low loadings of a palladium catalyst and a simple base like potassium hydroxide (B78521). nih.gov Mechanistic studies suggest the reaction proceeds through the formation of an arylpalladium(II) hydrazido complex, which then undergoes reductive elimination to yield the arylhydrazine product. nih.gov
Copper-catalyzed cross-coupling reactions also provide an efficient route to arylhydrazines from aryl halides and hydrazine hydrate. researchgate.netresearchgate.net These reactions can be performed in environmentally benign solvents like water, making them attractive from a green chemistry perspective. researchgate.net Various copper(I) salts, often in combination with a ligand, can effectively catalyze this transformation for both aryl bromides and the more challenging aryl chlorides.
Table 4: Catalytic Systems for Arylhydrazine Synthesis
| Metal Catalyst | Ligand (if any) | Substrate | Base/Solvent | Reference |
| Palladium (Pd) | Various phosphine (B1218219) ligands | (Hetero)aryl chlorides/bromides | KOH | nih.govberkeley.edu |
| Copper(I) (CuI) | 2-((2-methylnaphthalen-1-yl)amino)-2-oxoacetic acid (MNAO) | (Hetero)aryl chlorides/bromides/iodides | - / Alcohols | researchgate.net |
| Copper(I) (CuI) | BMPO | Aryl halides | - / Water | osti.gov |
| Nickel (Ni) | Bipyridine complex | (Hetero)aryl chlorides | Organic amine base | researchgate.net |
These transition metal-catalyzed methods represent the state-of-the-art in arylhydrazine synthesis, offering high efficiency and functional group tolerance, which are crucial for the preparation of complex molecules like this compound.
Copper-Catalyzed N-N Bond Formation
Copper-catalyzed cross-coupling reactions represent a significant tool for the synthesis of arylhydrazines. These methods typically involve the reaction of an aryl halide with hydrazine or a protected hydrazine equivalent. The reactivity of the aryl halide is often enhanced by the presence of electron-withdrawing groups, such as a nitro group, which facilitates nucleophilic aromatic substitution.
In the context of synthesizing this compound, an aryl fluoride (B91410) bearing a nitro group is a suitable precursor. The general mechanism for such a copper-catalyzed amination often involves the oxidative addition of the aryl halide to a Cu(I) complex, followed by reductive elimination to form the C-N bond. The presence of a ligand can be crucial for stabilizing the copper catalyst and modulating its reactivity. For instance, nanocrystalline copper oxide (CuO) has been effectively used as a catalyst for the arylation of imidazoles with activated aryl chlorides and fluorides, such as chloronitrobenzenes and fluoronitrobenzenes, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. mdpi.com
While a specific protocol for the direct copper-catalyzed synthesis of this compound from 1,2-difluoro-4-nitrobenzene and hydrazine is not extensively detailed in the literature, related transformations suggest its feasibility. The general principle of copper-catalyzed N-arylation of amines with activated aryl halides is well-established.
Table 1: Examples of Copper-Catalyzed N-Arylation Conditions
| Catalyst System | Ligand | Base | Solvent | Temperature | Reactant Type |
| CuI | L-proline | Cs2CO3 | Dioxane | Moderate | (Hetero)aryl iodides |
| CuO (nanocrystalline) | None | K2CO3 | DMF | Elevated | Activated aryl chlorides/fluorides |
| [Cu(phen)(PPh3)2]NO3 | Phenanthroline, Triphenylphosphine | Various | Various | Mild | Vinyl halides |
It is important to note that the choice of ligand and base can significantly influence the reaction's efficiency and selectivity.
Palladium-Catalyzed Approaches
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and can be adapted for the synthesis of arylhydrazines. These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine ligand to couple an aryl halide or triflate with an amine, including hydrazine derivatives.
The synthesis of arylhydrazines via this method involves the reaction of an aryl halide with hydrazine hydrate or a protected form of hydrazine. The choice of ligand is critical to prevent the formation of undesired diarylhydrazine byproducts and to achieve high yields of the mono-arylated product. Research has shown that specific ligands can facilitate the reaction even with challenging substrates like aryl chlorides.
A notable development in this area is the palladium-catalyzed coupling of (hetero)aryl chlorides and bromides with hydrazine using very low catalyst loadings (as low as 100 ppm of Pd) and potassium hydroxide as the base. Mechanistic studies have revealed that the reaction proceeds through a rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) chloride complex. This method demonstrates high selectivity for the monoarylation product. While a direct application to this compound is not explicitly documented, the general applicability to a range of (hetero)aryl halides suggests its potential. A tandem palladium-catalyzed arylation and dehydrogenation process has also been described for the synthesis of 2-aryl-1-naphthol derivatives, showcasing the versatility of palladium catalysis. google.com
Table 2: Representative Palladium-Catalyzed Arylhydrazine Synthesis
| Palladium Source | Ligand | Base | Solvent | Temperature | Substrate Scope |
| Pd2(dba)3 | Biaryl phosphines | NaOtBu | Toluene | RT to 110°C | Aryl bromides, chlorides, triflates |
| Pd(OAc)2 | Josiphos-type | KOtBu | Dioxane | 80°C | Aryl chlorides |
| Pd(0) source | CyPF-tBu | KOH | Not specified | Not specified | (Hetero)aryl chlorides and bromides |
Metal-Free Synthetic Protocols for Arylhydrazine Compounds
In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity associated with transition metal catalysts. For the synthesis of arylhydrazines and related N-aryl compounds, several metal-free strategies have emerged.
One approach involves the use of diaryliodonium salts as arylating agents for the N-arylation of heteroarenes. nih.gov This method can be performed under mild, metal-free conditions. Another strategy utilizes arylhydrazines themselves as arylating agents for the C-H arylation of other molecules, such as imidazo[1,2-a]pyridines. rsc.org This reaction proceeds at room temperature under aerobic conditions in the presence of a base like DBU. rsc.org However, a significant limitation of this particular method is its incompatibility with arylhydrazines bearing strong electron-withdrawing groups like a nitro group. rsc.org
A different metal-free approach describes the N-arylation of amides through the insertion of arynes into N-H bonds. nih.gov While not directly demonstrated for hydrazine, this method highlights the potential of aryne chemistry in forming C-N bonds without transition metals.
The synthesis of this compound could potentially be explored via nucleophilic aromatic substitution (SNAr) of a suitable precursor like 1,2-difluoro-4-nitrobenzene with hydrazine. The strong electron-withdrawing effect of the nitro group and the activation provided by the fluorine atoms would likely facilitate this reaction without the need for a metal catalyst, although this would require careful control of reaction conditions to ensure selective monosubstitution.
Solvent-Free Synthesis of Nitrophenyl Hydrazones
Solvent-free synthesis, often employing mechanochemistry, presents an environmentally friendly and efficient alternative to traditional solvent-based methods. This approach is particularly well-suited for the synthesis of hydrazones, which are formed by the condensation reaction between a hydrazine and a carbonyl compound.
The synthesis of nitrophenyl hydrazones has been successfully achieved under solvent-free conditions by reacting a nitrophenyl hydrazine with an aromatic aldehyde. discoveryjournals.org This reaction can proceed rapidly at room temperature without the need for a catalyst. discoveryjournals.org For example, the condensation of 4-nitrophenyl hydrazine with various dichlorobenzaldehydes occurs cleanly and efficiently within minutes. discoveryjournals.org
This methodology can be directly applied to this compound. By reacting it with various aldehydes and ketones under solvent-free conditions, the corresponding (2-Fluoro-4-nitrophenyl)hydrazones can be prepared efficiently.
Table 3: Comparison of Solvent-Based vs. Solvent-Free Synthesis of Dichloro p-Nitrophenyl Hydrazones discoveryjournals.org
| Parameter | Solvent-Based Method | Solvent-Free Method |
| Conditions | Ethanol, Glacial Acetic Acid (catalyst), Room Temp, 1-3 hours | Room Temp, 2-5 minutes |
| Yield | Good to Excellent (68-72%) | Moderate to Good (33-57%) |
| Atom Economy | High (94.50-94.84%) | High (94.50-94.84%) |
| E-Factor (g/g) | 52.34-55.85 | 0.85-2.24 |
| Effective Mass Yield (%) | 15.00-16.42 | 30.89-54.13 |
The data clearly indicates that the solvent-free approach is a much greener and more efficient process in terms of waste reduction and resource utilization.
Chemical Reactivity and Transformative Processes of 2 Fluoro 4 Nitrophenyl Hydrazine and Derivatives
Electrophilic and Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH2) in (2-fluoro-4-nitrophenyl)hydrazine is a key functional group that dictates a significant portion of its chemical reactivity. It can act as both a nucleophile and can be involved in condensation reactions.
Condensation Reactions Leading to Hydrazone Formation
Hydrazones are a class of organic compounds formed by the reaction of hydrazines or hydrazides with aldehydes and ketones. nih.gov This condensation reaction is a fundamental transformation for this compound, leading to the formation of (2-fluoro-4-nitrophenyl)hydrazones. These reactions are a variation of imine formation. libretexts.orglibretexts.org
The general mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield the hydrazone. The reaction can be influenced by the presence of a base and heat. libretexts.orglibretexts.org For instance, new hydrazone derivatives of (2,4-dinitrophenyl)hydrazine have been synthesized by condensing it with benzaldehyde (B42025) derivatives in the presence of piperidine. researchgate.net
Fluorinated arylhydrazones have traditionally been prepared through the condensation of arylhydrazines with carbonyl compounds. nih.gov The resulting hydrazones are valuable intermediates in medicinal chemistry, with some demonstrating antimicrobial and antileishmanial activities. nih.govresearchgate.net
Table 1: Examples of Hydrazone Formation Reactions
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product | Notes |
| This compound | General Aldehyde (R-CHO) | (E/Z)-1-(2-Fluoro-4-nitrophenyl)-2-(R-methylene)hydrazine | Forms E/Z isomers. |
| This compound | General Ketone (R-CO-R') | (E/Z)-1-(2-Fluoro-4-nitrophenyl)-2-(R,R'-methylene)hydrazine | Forms E/Z isomers. |
| (2,4-Dinitrophenyl)hydrazine | p-Amino benzaldehyde derivatives | Hydrazone compounds | Used to synthesize novel hydrazones with potential antimicrobial activity. researchgate.net |
| Hydrazides | 5-(4-nitrophenyl)-2-furaldehyde | Corresponding hydrazone | Synthesized via mechanochemical means. nih.gov |
Nucleophilic Substitution Reactions
The hydrazine moiety exhibits nucleophilic character, allowing it to participate in substitution reactions. The generally accepted mechanism for nucleophilic aromatic substitution (SNAAr) is an addition-elimination process that involves the formation of a Meisenheimer-type intermediate. eijas.comsemanticscholar.org The rate of these reactions can be influenced by the leaving group, the solvent, and the basicity of the nucleophile. semanticscholar.orgccsenet.org
Studies on the hydrazinolysis of 2,4-dinitrophenyl acetate (B1210297) in methanol (B129727) show that the reaction proceeds through acyl-oxygen scission via a concerted mechanism. eijas.comsemanticscholar.org In contrast, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine in various solvents like methanol, acetonitrile, and dimethyl sulfoxide (B87167) occurs via uncatalyzed substitution, where the formation of a zwitterionic intermediate is the rate-determining step. semanticscholar.orgccsenet.org For other 2,4-dinitrobenzene derivatives in DMSO, the departure of the leaving group is the rate-determining step. semanticscholar.org
The nucleophilicity of hydrazines has been a subject of study, with research indicating that in both water and acetonitrile, hydrazine has a reactivity similar to that of methylamine. acs.org
Reactivity Pertaining to the Fluoro-Nitrophenyl Aromatic Ring
The aromatic ring of this compound is activated towards certain transformations due to the presence of the electron-withdrawing nitro group and the fluoro substituent.
Reduction of the Nitro Group
The nitro group (-NO2) on the aromatic ring can be readily reduced to an amino group (-NH2), a transformation of significant interest in organic synthesis. wikipedia.org This reduction can be achieved using various reagents and methods.
Commonly employed methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a prevalent method. commonorganicchemistry.com Raney nickel is often preferred when trying to avoid dehalogenation. commonorganicchemistry.com
Metal-Acid Systems: Metals such as iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid provide a mild reduction method. commonorganicchemistry.com
Hydrazine-Based Reductions: Hydrazine hydrate (B1144303) can be used as a reducing agent, often in the presence of a catalyst or under pressure. researchgate.net For instance, aromatic nitro compounds can be reduced to primary amines with hydrazine hydrate under moderate nitrogen pressure. A combination of zinc powder or magnesium powder with hydrazine glyoxylate (B1226380) has been shown to selectively and rapidly reduce aromatic nitro groups at room temperature.
Other Reagents: Sodium sulfide (B99878) (Na2S) can be used for selective reductions, particularly when other methods are not compatible. commonorganicchemistry.com Tin(II) chloride (SnCl2) also offers a mild reduction pathway. commonorganicchemistry.com
The choice of reducing agent is crucial as it can influence the final product. For example, while many reagents reduce nitroarenes to anilines, treatment with excess zinc metal can lead to the formation of N,N'-diarylhydrazines. wikipedia.org
Table 2: Common Reagents for Nitro Group Reduction
| Reagent/System | Conditions | Product | Notes |
| H2 / Pd/C | Catalytic hydrogenation | Amine | Common and effective method. commonorganicchemistry.com |
| H2 / Raney Nickel | Catalytic hydrogenation | Amine | Useful for substrates prone to dehalogenation. commonorganicchemistry.com |
| Fe / Acid (e.g., AcOH) | Acidic conditions | Amine | Mild reduction method. commonorganicchemistry.com |
| Zn / Acid (e.g., AcOH) | Acidic conditions | Amine | Mild reduction method. commonorganicchemistry.com |
| Hydrazine hydrate | With catalyst or pressure | Amine | Can be used for selective reductions. |
| Na2S | - | Amine | Can selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |
| SnCl2 | Mild conditions | Amine | Mild reduction method. commonorganicchemistry.com |
Aromatic Transformations and Substitution Patterns
The fluoro and nitro groups on the aromatic ring direct the regioselectivity of further substitution reactions. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. However, the presence of the activating hydrazine group and the halogen complicates the substitution patterns.
Nucleophilic aromatic substitution (SNAr) is a more common transformation for this type of electron-deficient aromatic ring. The fluorine atom, being a good leaving group, can be displaced by various nucleophiles. The rate and success of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions. Dihalogenated molecules with activating groups can undergo sequential nucleophilic substitution reactions, allowing for the synthesis of complex structures. nih.gov
Cross-Coupling Reactions Employing Arylhydrazines as Coupling Partners
While classical cross-coupling reactions typically involve organometallic reagents, recent advancements have explored the use of other functional groups as coupling partners. Radical cross-coupling reactions, for example, offer strategic advantages in synthetic design. youtube.com Although direct cross-coupling of the hydrazine moiety itself is less common, derivatives of this compound can participate in such reactions. For instance, after transformation of the hydrazine group or the nitro group into other functionalities (e.g., halides via Sandmeyer-type reactions from the corresponding aniline), the resulting molecule can be a substrate for various cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
Carbon-Carbon Bond Forming Reactions
The hydrazine group in this compound can be readily converted into a diazonium salt, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This transformation allows the (2-fluoro-4-nitrophenyl) moiety to act as an aryl source in the formation of new carbon-carbon bonds.
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. wikipedia.orgorganic-chemistry.orgresearchgate.net For arylhydrazines like this compound, the reaction typically proceeds via in situ conversion of the hydrazine to a diazonium salt, which then participates in the catalytic cycle.
The general mechanism for a Suzuki coupling involves three main steps: wikipedia.org
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide (or other leaving group) bond of the electrophile, forming an arylpalladium(II) complex.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex, displacing the halide. This step is typically facilitated by a base. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
While specific literature detailing the Suzuki coupling of this compound is limited, the reaction is broadly applicable to arylhydrazines. researchgate.net The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring would make the corresponding diazonium salt a highly reactive coupling partner.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Diazonium Salts This table presents generalized conditions and is not specific to this compound.
| Component | Example Condition | Reference |
| Aryl Source | Aryl Diazonium Tetrafluoroborate | semanticscholar.org |
| Boron Reagent | Arylboronic Acid | mdpi.com |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | organic-chemistry.org |
| Ligand | PPh₃ or PCy₃ | organic-chemistry.org |
| Base | K₂CO₃, Cs₂CO₃, or KF | wikipedia.orgorganic-chemistry.org |
| Solvent | Dioxane/Water, THF, or DMF | wikipedia.org |
| Temperature | Room Temperature to 120 °C | organic-chemistry.org |
The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, arylhydrazines can serve as precursors to the arylating agent. The reaction is particularly effective with electron-deficient alkenes. wikipedia.orgyoutube.com
The catalytic cycle of the Heck reaction involves: frontiersin.org
Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond.
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the new alkene product and a hydridopalladium complex.
Base-promoted Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydridopalladium complex.
The Heck reaction generally shows high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.orgyoutube.com For a substrate like this compound, after conversion to a suitable electrophile, it would react with various alkenes to yield (E)-2-fluoro-4-nitro-substituted styrenes and related compounds.
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate to form a C-C bond. organic-chemistry.orgwikipedia.org A key feature of this reaction is the requirement of an activating agent, typically a fluoride (B91410) source like TBAF (tetrabutylammonium fluoride), to generate a reactive pentavalent silicate (B1173343) intermediate. organic-chemistry.org
The mechanism follows the familiar cross-coupling pathway: wikipedia.org
Oxidative Addition: Pd(0) adds to the organic halide.
Transmetalation: The activated organosilane transfers its organic group to the Pd(II) center.
Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.
The Hiyama coupling is tolerant of many functional groups, but the use of fluoride can be a limitation if silyl (B83357) protecting groups are present elsewhere in the molecule. wikipedia.org While direct examples involving this compound are not prominent in the literature, its diazonium salt derivative would be a viable coupling partner for various organosilanes under standard Hiyama conditions.
Carbon-Heteroatom Bond Forming Reactions (C-N, C-P, C-S, C-Se)
Arylhydrazines are important precursors for forming bonds between carbon and heteroatoms like nitrogen, phosphorus, sulfur, and selenium. These reactions are fundamental in synthesizing a wide array of heterocyclic compounds and other functionalized molecules. libretexts.org
C-N Bond Formation: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can couple aryl halides with amines. nih.gov In the context of this compound, the fluorine atom, activated by the ortho-nitro group, could potentially undergo nucleophilic aromatic substitution with various nitrogen nucleophiles. Furthermore, the hydrazine moiety itself can be used to construct nitrogen-containing heterocycles like pyrazoles and indazoles through condensation reactions with dicarbonyl compounds or related synthons.
C-S and C-Se Bond Formation: The formation of carbon-sulfur and carbon-selenium bonds can be achieved through the reaction of aryl halides or diazonium salts with thiols, thiolates, or their selenium analogs. For this compound, conversion to the diazonium salt followed by reaction with a sulfur or selenium nucleophile (e.g., NaSH, RSH, Na₂Se₂) would provide a direct route to the corresponding thiophenols, selenophenols, and their derivatives. Cobalt-catalyzed methods have also been developed for C-S and C-Se bond formation. researchgate.net
C-P Bond Formation: Carbon-phosphorus bonds are typically formed via reactions like the Hirao reaction or by coupling aryl halides with P-H compounds (e.g., secondary phosphines, phosphites) under palladium or nickel catalysis. The diazonium salt derived from this compound could be used as a substrate in such reactions to synthesize organophosphorus compounds.
Denitrogenative Coupling Reactions
Denitrogenative coupling is a powerful transformation where arylhydrazines couple with aryl halides under palladium catalysis, with the hydrazine nitrogen atoms being eliminated as N₂ gas. This reaction provides a direct method for synthesizing unsymmetrical biaryls. rsc.orgresearchgate.net
The reaction is believed to proceed through a Pd(II)-catalyzed process promoted by a base. It offers high functional group tolerance and avoids the need for pre-synthesized organometallic reagents like boronic acids or silanes. rsc.orgresearchgate.net A variety of electronically diverse arylhydrazines and aryl halides can be coupled in good to excellent yields. This method represents a practical and efficient strategy for C-C bond formation directly from the hydrazine functional group.
Table 2: General Conditions for Denitrogenative Coupling of Arylhydrazines
| Component | Example Condition | Reference |
| Hydrazine Source | Arylhydrazine Hydrochloride | rsc.orgresearchgate.net |
| Aryl Source | Aryl Bromide or Iodide | rsc.orgresearchgate.net |
| Catalyst | Pd(OAc)₂ or PdCl₂ | rsc.orgresearchgate.net |
| Ligand | Often ligand-free | researchgate.net |
| Base | K₂CO₃ or Cs₂CO₃ | rsc.orgresearchgate.net |
| Solvent | Toluene, DMF, or DMSO | rsc.orgresearchgate.net |
| Temperature | 80 - 120 °C | rsc.orgresearchgate.net |
Radical Chemistry Involving Arylhydrazine Intermediates
Arylhydrazines are well-established precursors for the generation of aryl radicals. researchgate.net The oxidation of an arylhydrazine can lead to the formation of an aryldiazene intermediate, which subsequently loses a molecule of nitrogen to produce the corresponding aryl radical. This process can be initiated by various means, including treatment with mild oxidants like catalytic iodine in the presence of air or through metabolic activation. semanticscholar.orgnih.govnih.gov
Once formed, the (2-fluoro-4-nitrophenyl) radical is a highly reactive intermediate capable of participating in a variety of transformations: semanticscholar.org
Arylation of Alkenes and Heterocycles: The radical can add to electron-deficient alkenes (Meerwein arylation) or attack heteroaromatic rings to form new C-C bonds.
Addition to Quinones: Aryl radicals generated from arylhydrazines have been successfully used to arylate 1,4-naphthoquinones, yielding a diverse library of substituted quinones. semanticscholar.orgnih.gov
Genotoxicity: The metabolic formation of aryl radicals from arylhydrazines has been linked to genotoxicity, as the radicals can form adducts with DNA bases, such as C8-arylguanine. nih.gov
The generation of aryl radicals from arylhydrazines offers a mild and efficient alternative to traditional methods that rely on diazonium salts or organotin compounds. semanticscholar.orgrsc.org
Generation of Aryl Radicals
The generation of aryl radicals from arylhydrazines is a well-established synthetic strategy. In the case of this compound, the corresponding aryl radical can be generated through several methods. One mild and efficient approach involves the use of catalytic iodine in the presence of air. nih.gov This method is advantageous as it avoids the use of metals and strong bases.
The proposed mechanism for this transformation begins with the reaction of the arylhydrazine with molecular iodine to form an intermediate, which then undergoes dehydroiodination. The resulting species further reacts with iodine, which is regenerated in a catalytic cycle through the air oxidation of hydroiodic acid. nih.gov This process ultimately leads to a diazonium salt, which, through a single electron transfer (SET), releases nitrogen gas to furnish the 2-fluoro-4-nitrophenyl radical.
Other established methods for generating aryl radicals that are applicable to this compound include the decomposition of the corresponding diazonium salt, which can be prepared from the hydrazine, and electrochemical methods. nih.gov The presence of the electron-withdrawing nitro and fluoro groups can influence the stability and reactivity of the generated radical.
Table 1: Methods for the Generation of Aryl Radicals from Arylhydrazines
| Method | Reagents/Conditions | Advantages |
| Catalytic Iodine | I₂ (catalytic), air | Metal-free, mild conditions nih.gov |
| Diazonium Salt Decomposition | NaNO₂, H⁺; then heat or a reductant | Well-established, versatile |
| Electrochemical Oxidation | Anodic oxidation | Controlled generation, avoids bulk chemical reagents |
Regioselectivity in Radical Arylation Reactions
The 2-fluoro-4-nitrophenyl radical, once generated, can participate in various arylation reactions. The regioselectivity of these reactions, particularly the addition to aromatic and heteroaromatic systems, is a critical aspect. In radical arylations involving fluorinated aromatic compounds, the position of the fluorine atom can exert significant control over the outcome of the reaction.
For instance, in the oxidative arylation of fluorophenols, the relative position of the fluoride can direct the arylation to either a 1,2 or 1,4-position relative to the oxygen, leading to differently substituted quinone products. nih.gov This directing effect is attributed to the influence of the fluorine atom on the electronic distribution and stability of the intermediates in the reaction pathway.
In the context of the 2-fluoro-4-nitrophenyl radical, the presence of the ortho-fluoro and para-nitro substituents will have a combined electronic effect on the radical center. The strong electron-withdrawing nature of the nitro group and the inductive effect of the fluorine atom will render the radical electrophilic. When this radical attacks another aromatic ring, the regioselectivity of the addition will be governed by the electronic properties of the substrate and the steric environment at the possible reaction sites. For electron-rich aromatic substrates, the attack is generally favored at the positions of highest electron density.
Electrochemical Strategies for Bond Formation
The electrochemical reactivity of this compound and its derivatives offers a sustainable and controlled approach to forming new chemical bonds. The hydrazine moiety is susceptible to electrochemical oxidation, while the aromatic ring can be involved in reductive or oxidative coupling reactions.
Electrochemical oxidation of the hydrazine group can lead to the formation of a diazene (B1210634) intermediate. monash.edu This reactive species can then undergo further transformations, such as reaction with a solvent or a nucleophile present in the reaction mixture. This provides a pathway for the formation of new N-heterocycles or other nitrogen-containing compounds.
Furthermore, the fluoro-nitro-aromatic system presents opportunities for electrochemical C-N and C-F bond formation. Electrochemical methods have been developed for the intramolecular radical cyclization of hydrazine derivatives to form N-N or N=N bonds. While intermolecular coupling is less common, it represents a significant area for research. The electrochemical reduction of the nitro group to an amino group is also a feasible transformation, which can be a key step in the synthesis of more complex molecules.
Table 2: Potential Electrochemical Transformations of this compound
| Transformation | Electrode Process | Potential Product Type |
| Hydrazine Oxidation | Anodic | Diazene, N-heterocycles monash.edu |
| Nitro Group Reduction | Cathodic | Amino-substituted derivatives |
| C-F Bond Activation | Reductive | Defluorinated or coupled products |
| C-N Coupling | Anodic/Cathodic | Biaryls, N-arylated compounds |
Oxidative Transformations of Hydrazine Derivatives
The oxidation of hydrazine derivatives, including nitrophenylhydrazines, is a fundamental process that can lead to a variety of products depending on the oxidant and reaction conditions. Voltammetric studies on nitrophenylhydrazine (B1144169) derivatives have shown that the oxidation process primarily occurs at the hydrazine moiety rather than the nitro group. monash.edu
Electrochemical oxidation typically involves a two-electron transfer process, resulting in the formation of a diazene intermediate. monash.edu This diazene can be unstable and may undergo further reactions. For example, in the presence of methanol, the diazene can react to form a methoxy-substituted product. monash.edu If the electrochemically oxidized solution is exposed to the atmosphere, chemical oxidation and polymerization of the products can occur. monash.edu
The oxidation of arylhydrazines is also a key step in the generation of aryl radicals, as discussed in section 3.4.1. In these reactions, the hydrazine is oxidized to a diazene, which then loses dinitrogen to form the aryl radical. This transformation can be initiated by various oxidizing agents, including molecular iodine in the air. nih.gov The nature of the substituents on the aromatic ring can influence the ease of oxidation and the stability of the resulting intermediates. The electron-withdrawing nitro group in this compound would be expected to make the hydrazine moiety more challenging to oxidize compared to an unsubstituted phenylhydrazine (B124118).
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Molecular Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For (2-Fluoro-4-nitrophenyl)hydrazine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the hydrazine (B178648) protons. The aromatic region would feature three signals for the protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by the electronic effects of the fluorine, nitro (NO₂), and hydrazine (NHNH₂) substituents. The coupling between adjacent protons (H-H coupling) and coupling with the fluorine nucleus (H-F coupling) leads to complex multiplet structures. The hydrazine group itself would typically show two signals, one for the NH proton and another for the NH₂ protons, which may be broad and their chemical shifts can be dependent on solvent and concentration.
The proton-decoupled ¹³C NMR spectrum for this compound should display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts are determined by the substituents. The carbon atom bonded to the nitro group is expected to be significantly downfield, while the carbon bonded to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF), resulting in a doublet. magritek.com Other carbons in the ring will also exhibit smaller two-, three-, or four-bond couplings to fluorine, making the spectrum complex and highly informative for structural confirmation. magritek.com Standard proton-decoupled ¹³C spectra for compounds containing both fluorine and protons can be complex to interpret due to strong and long-range fluorine-carbon couplings. magritek.com
| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Atom | Expected Chemical Shift (ppm) & Splitting | | C-F | Large downfield shift, split into a doublet (large ¹JCF) | | C-NO₂ | Significant downfield shift | | C-NHNH₂ | Downfield shift | | Other Aromatic C | Resonances in the aromatic region, showing smaller JCF couplings |
Note: This table represents predicted data based on known principles of ¹³C NMR spectroscopy.
Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin ½) for NMR spectroscopy, making ¹⁹F NMR a powerful tool for analyzing fluorinated compounds. wikipedia.org The technique is characterized by a very wide range of chemical shifts, which makes the resulting spectra highly sensitive to the local electronic environment of the fluorine atom. nih.govnih.gov
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The precise chemical shift of this signal provides a unique identifier for the compound. Furthermore, this fluorine signal will be split into a multiplet due to spin-spin coupling with the adjacent aromatic protons, primarily the proton at the C-3 position. Hydrogen-fluorine coupling constants can be as large as 50 Hz for geminal hydrogens and are commonly observed over multiple bonds. wikipedia.org
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. Key expected vibrations include:
N-H Stretching: The hydrazine moiety (NHNH₂) will exhibit characteristic stretching vibrations, typically in the region of 3200-3400 cm⁻¹.
Aromatic C-H Stretching: Signals for the stretching of C-H bonds on the benzene ring usually appear just above 3000 cm⁻¹.
NO₂ Stretching: The nitro group shows two strong and distinct absorption bands: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The presence of strong absorption in these regions is a clear indicator of a nitro group. researchgate.net
C=C Stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.
C-F Stretching: A strong absorption band corresponding to the carbon-fluorine bond stretch is expected in the 1100-1300 cm⁻¹ range.
| Characteristic FT-IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | | N-H (Hydrazine) | 3200-3400 | | C-H (Aromatic) | ~3000-3100 | | NO₂ (Asymmetric Stretch) | 1500-1570 | | NO₂ (Symmetric Stretch) | 1300-1370 | | C-F (Stretch) | 1100-1300 |
Note: This table represents characteristic frequency ranges for the specified functional groups.
FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O and O-H tend to give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the molecule. Key expected signals include the symmetric stretch of the nitro group and the breathing modes of the aromatic ring. nih.govconicet.gov.ar The combination of FT-IR and FT-Raman provides a more complete vibrational profile of the molecule. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio, MS provides a molecular fingerprint.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of complex mixtures and the characterization of individual compounds. In the context of this compound, LC-MS/MS can be employed to separate the compound from impurities or other reactants and subsequently subject it to mass analysis.
The initial LC separation step ensures that a pure sample of this compound enters the mass spectrometer. Once in the MS, the molecule is ionized, typically through electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. The first stage of mass analysis (MS1) selects this precursor ion. The selected ion is then introduced into a collision cell, where it is fragmented by collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then analyzed in the second stage of mass analysis (MS2), generating a tandem mass spectrum. This spectrum is characteristic of the molecule's structure and can be used for its unambiguous identification.
For instance, in the analysis of related nitrophenylhydrazone derivatives, LC-MS/MS has been instrumental in confirming their structures. The fragmentation patterns observed often involve the cleavage of the hydrazine linker and characteristic losses of the nitro group. While specific fragmentation data for this compound is not extensively published, the expected fragmentation pathways would likely involve the loss of the NH₂ group, the NO₂ group, and potentially the fluorine atom, providing valuable structural information.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile compounds like this compound. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until the analyte molecules are expelled as gas-phase ions.
For this compound, ESI in positive ion mode would be expected to produce a prominent protonated molecule [M+H]⁺. Given the molecular weight of this compound (C₆H₆FN₃O₂), which is 171.13 g/mol , the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 172.14. The high-resolution capabilities of modern mass spectrometers would allow for the determination of the exact mass, confirming the elemental composition of the molecule.
Research on related compounds has demonstrated the utility of ESI-MS in their characterization. For example, in a study of nitrophenylhydrazones, ESI-MS was used to confirm the molecular weights of the synthesized compounds, with the observed [M+H]⁺ peaks corresponding well with the calculated values.
| Ion | Expected m/z | Description |
| [M+H]⁺ | ~172.14 | Protonated molecule of this compound |
X-ray Diffraction Analysis
Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. This technique involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The diffraction pattern produced is a unique consequence of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.
A hypothetical single crystal X-ray diffraction study on this compound would provide precise measurements of its bond lengths and angles.
| Parameter | Expected Value |
| C-F Bond Length | ~1.35 Å |
| C-NO₂ Bond Length | ~1.45 Å |
| N-N Bond Length | ~1.45 Å |
| C-N-N Bond Angle | ~120° |
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline solids. Unlike single crystal X-ray diffraction, PXRD is performed on a polycrystalline powder, which contains a large number of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted X-ray intensity as a function of the diffraction angle (2θ). This pattern is a unique fingerprint for a specific crystalline phase and can be used for phase identification, purity analysis, and the determination of unit cell parameters.
For this compound, a PXRD analysis would yield a diffraction pattern with a series of peaks at characteristic 2θ values. The positions and relative intensities of these peaks are determined by the crystal structure of the compound. This experimental pattern could be compared to a database of known patterns for identification or indexed to determine the unit cell dimensions.
While specific PXRD data for this compound is not widely published, the technique remains a valuable tool for routine characterization and quality control of the bulk material. Any changes in the crystalline form (polymorphism) would be readily detectable as a change in the PXRD pattern.
Computational and Theoretical Investigations of 2 Fluoro 4 Nitrophenyl Hydrazine Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems. mdpi.com
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For systems involving (2-Fluoro-4-nitrophenyl)hydrazine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the optimized molecular geometry. researchgate.netijrte.org These calculations can predict bond lengths, bond angles, and dihedral angles with good agreement with experimental data where available. ijrte.org
The electronic structure of the molecule, which dictates its chemical behavior, is also thoroughly analyzed. This includes the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken population analysis. researchgate.net The MEP provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). ijrte.org These calculations also provide theoretical vibrational spectra (infrared and Raman), which can be compared with experimental data to aid in the assignment of spectral bands.
Potential Energy Distribution (PED) analysis is a crucial tool for characterizing the nature of the vibrational modes. ijrte.org It decomposes each normal mode of vibration into contributions from internal coordinates (e.g., bond stretching, angle bending, and torsions), providing a detailed understanding of the molecular motions associated with each vibrational frequency. ijrte.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org
For this compound systems, FMO analysis reveals important information about their reactivity. The energy of the HOMO, LUMO, and the HOMO-LUMO energy gap (ΔE) are critical parameters. A smaller energy gap generally implies higher reactivity. mdpi.com The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.netwuxibiology.com In molecules with nitro groups, the LUMO is often localized on the nitro group, indicating its strong electron-withdrawing nature. researchgate.net
| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Generic Hydrazine (B178648) Derivative | - | - | - |
| 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro- researchgate.netwikipedia.orgdiazino[4,5-d]pyrimidine-2,7-dione | - | - | 4.0 |
Homolytic Bond Dissociation Enthalpies (BDEs) of N-N Bonds
The strength of the N-N bond in hydrazine and its derivatives is a crucial factor in their chemistry, particularly in reactions involving radical intermediates. Homolytic Bond Dissociation Enthalpy (BDE) is the enthalpy change associated with the breaking of a bond to form two radicals. ucsb.eduznaturforsch.com
DFT and other high-level computational methods like G2MP2 can be used to calculate the BDE of the N-N bond. znaturforsch.com These calculations involve determining the energies of the parent molecule and the resulting nitrogen-centered radicals. The BDE provides a quantitative measure of the bond's stability. For hydrazine itself, the experimental N-N bond dissociation energy has been a subject of some discussion, with values around 159 kJ/mol and 240 kJ/mol being reported. stackexchange.com Computational studies help to clarify these values and to predict how substituents on the hydrazine moiety, such as the 2-fluoro-4-nitrophenyl group, affect the N-N bond strength.
| Molecule | Computational Method | BDE (kJ/mol) |
|---|---|---|
| Hydrazine (H₂N-NH₂) | DFT/G2MP2 | - |
| Methylhydrazine (CH₃HN-NH₂) | DFT/G2MP2 | - |
| 1,1-Dimethylhydrazine ((CH₃)₂N-NH₂) | DFT/G2MP2 | - |
| 1,2-Dimethylhydrazine (CH₃HN-NHCH₃) | DFT/G2MP2 | - |
Elucidation of Reaction Mechanisms and Regioselectivity
DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and reaction pathways. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism.
For example, in nucleophilic aromatic substitution reactions, where this compound or its derivatives act as nucleophiles, DFT can help to elucidate whether the reaction proceeds through a concerted or a stepwise mechanism. koreascience.krresearchgate.net It can also predict the regioselectivity of reactions, explaining why a particular isomer is formed preferentially. For instance, in reactions with substituted benzoates, DFT calculations, in conjunction with Hammett and Yukawa-Tsuno plots, can reveal the influence of substituents on the reaction mechanism and the nature of the transition state. koreascience.kr
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution around a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface illustrates the electrostatic potential, with different colors representing varying levels of potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions signify low electron density and positive electrostatic potential, marking sites for nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate electrostatic potential.
In the context of this compound, the MEP map reveals distinct regions of positive and negative potential that govern its chemical behavior. The nitro group (NO2) is a strong electron-withdrawing group, significantly influencing the electron distribution across the aromatic ring. Consequently, the oxygen atoms of the nitro group are characterized by an intense red color, indicating a high negative potential and their role as primary sites for electrophilic interaction.
The hydrazine (-NHNH2) and fluoro (-F) groups also contribute to the MEP landscape. The nitrogen atoms of the hydrazine moiety and the fluorine atom, being highly electronegative, also exhibit negative potential, though generally less intense than that of the nitro group's oxygen atoms. The hydrogen atoms of the hydrazine group and the aromatic ring, on the other hand, are depicted in shades of blue, indicating a positive electrostatic potential. These sites are prone to interaction with nucleophiles.
The MEP analysis provides a qualitative prediction of the molecule's reactivity. The regions of negative potential, particularly around the nitro group, are indicative of sites that can engage in hydrogen bonding as hydrogen bond acceptors. researchgate.net Conversely, the positive potential around the hydrazine hydrogens suggests their capability to act as hydrogen bond donors. This information is crucial for understanding the intermolecular interactions that dictate the crystal packing and biological activity of this compound and its derivatives.
Table 1: Predicted Electrostatic Potential Regions in this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |
|---|---|---|---|
| Oxygen atoms of Nitro (NO2) group | Strongly Negative | Red | Site for electrophilic attack, Hydrogen bond acceptor |
| Nitrogen atoms of Hydrazine (-NHNH2) group | Negative | Yellow/Orange | Potential for electrophilic attack and hydrogen bonding |
| Fluorine (-F) atom | Negative | Yellow/Orange | Potential for electrophilic attack |
| Hydrogen atoms of Hydrazine (-NHNH2) group | Positive | Blue | Site for nucleophilic attack, Hydrogen bond donor |
| Hydrogen atoms on the aromatic ring | Slightly Positive | Light Blue/Green | Potential for weak nucleophilic interactions |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful theoretical method that provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures. uni-muenchen.dewisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and the strength of intramolecular interactions. uni-muenchen.deresearchgate.net This analysis is performed by transforming the canonical molecular orbitals into a set of localized natural bond orbitals, which include core orbitals (CR), lone pairs (LP), bonding orbitals (BD), and antibonding orbitals (BD*). joaquinbarroso.com
Key intramolecular interactions in this compound include:
Interactions involving the nitro group: The lone pairs of the oxygen atoms in the nitro group (LP(O)) exhibit strong hyperconjugative interactions with the π* antibonding orbitals of the aromatic ring. This delocalization contributes to the stability of the molecule and the electron-withdrawing nature of the nitro group.
Interactions involving the hydrazine group: The lone pair of the nitrogen atom attached to the ring (LP(N)) can delocalize into the π* system of the phenyl ring. Additionally, there are interactions between the lone pair of the terminal nitrogen atom and the σ* antibonding orbital of the N-N bond.
Interactions involving the fluorine atom: The lone pairs of the fluorine atom (LP(F)) interact with the adjacent σ* antibonding orbitals of the C-C bonds in the aromatic ring.
The NBO analysis also provides information about the hybridization of the atomic orbitals involved in bonding. joaquinbarroso.com For instance, the hybridization of the carbon, nitrogen, and oxygen atoms can be determined, offering insights into the geometry and bonding characteristics of the molecule. The calculated natural charges on each atom further elucidate the electron distribution and polarity of the bonds within the molecule.
Table 2: Major Donor-Acceptor Interactions and Stabilization Energies from NBO Analysis for this compound (Illustrative)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(O) of NO2 | π(C-C) of ring | High | π-conjugation |
| LP(N) of NH | π(C-C) of ring | Moderate | π-conjugation |
| LP(F) | σ(C-C) of ring | Moderate | Hyperconjugation |
| LP(N) of NH2 | σ(N-N) | Low | Hyperconjugation |
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net By mapping properties like d_norm, shape index, and curvedness onto the Hirshfeld surface, one can gain a detailed understanding of the types and relative importance of various non-covalent contacts that stabilize the crystal structure. scispace.comacs.org The d_norm surface, in particular, highlights regions of close intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, which are often associated with hydrogen bonds. scispace.com
For this compound, Hirshfeld surface analysis reveals a complex network of intermolecular interactions that dictate its crystal packing. The most significant interactions are expected to be hydrogen bonds involving the hydrazine and nitro groups.
H···O/O···H contacts: These represent the strong hydrogen bonds between the hydrogen atoms of the hydrazine group and the oxygen atoms of the nitro group of neighboring molecules. This is often the most dominant interaction. scispace.com
C···H/H···C contacts: These weaker interactions also play a role in the crystal packing.
N···H/H···N contacts: These correspond to hydrogen bonds involving the nitrogen atoms of the hydrazine group. acs.org
F···H/H···F contacts: The presence of the fluorine atom introduces the possibility of weak C-H···F hydrogen bonds.
The shape index and curvedness maps provide further insights into the nature of the packing, highlighting features such as π-π stacking interactions between the aromatic rings of adjacent molecules. The presence of the electron-withdrawing nitro group and the electron-donating hydrazine group can lead to favorable antiparallel π-π stacking arrangements.
Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound
| Intermolecular Contact | Predicted Contribution (%) | Description of Interaction |
|---|---|---|
| H···O/O···H | High | Strong hydrogen bonding between hydrazine and nitro groups. |
| H···H | Significant | General van der Waals forces. |
| C···H/H···C | Moderate | Weak van der Waals interactions. |
| N···H/H···N | Moderate | Hydrogen bonding involving hydrazine nitrogen atoms. |
| F···H/H···F | Low to Moderate | Weak hydrogen bonding involving the fluorine atom. |
| C···C | Low | Indicative of π-π stacking interactions. |
Synthetic Applications and Derivatization Strategies in Contemporary Organic Chemistry
Precursors for Heterocyclic Compound Synthesis
The reactivity of the hydrazine (B178648) group in (2-fluoro-4-nitrophenyl)hydrazine makes it an excellent starting material for the construction of various nitrogen-containing heterocyclic rings. The presence of the electron-withdrawing nitro group and the fluorine atom can influence the reactivity and properties of the resulting heterocyclic systems, often leading to compounds with interesting biological activities.
Pyrazoles, Triazoles, and Benzimidazoles
This compound is a key precursor for the synthesis of substituted pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms. youtube.com The Knorr pyrazole (B372694) synthesis, a common method for preparing pyrazoles, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.com In this context, this compound can react with various β-dicarbonyl compounds to yield 1-(2-fluoro-4-nitrophenyl)pyrazoles. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. youtube.comresearchgate.net The specific substitution pattern of the resulting pyrazole is determined by the structure of the dicarbonyl compound used.
Similarly, this hydrazine derivative is employed in the synthesis of 1,2,4-triazoles. One common synthetic route involves the reaction of hydrazines with formamide (B127407), which can proceed under microwave irradiation without a catalyst. organic-chemistry.org Another approach is the reaction of hydrazines with other reagents to form the triazole ring. organic-chemistry.orgfrontiersin.org The resulting (2-fluoro-4-nitrophenyl)-substituted triazoles are of interest due to the diverse biological activities associated with the 1,2,4-triazole (B32235) scaffold, including antifungal and anticancer properties. nih.govdergipark.org.tr
Benzimidazoles, another important class of heterocyclic compounds, can also be synthesized using precursors derived from this compound. A typical synthesis involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. While not a direct one-step reaction with the hydrazine itself, derivatives of this compound can be converted to the necessary precursors for benzimidazole (B57391) synthesis. researchgate.netnih.gov
Table 1: Synthesis of Pyrazoles, Triazoles, and Benzimidazoles
| Heterocycle | General Synthetic Method | Reactant for this compound | Key Features |
| Pyrazoles | Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds | Formation of a five-membered ring with two adjacent nitrogen atoms. youtube.com |
| 1,2,4-Triazoles | Reaction with formamide or other cyclizing agents | Formamide, Nitriles | Formation of a five-membered ring with three nitrogen atoms. organic-chemistry.orgfrontiersin.org |
| Benzimidazoles | Condensation of o-phenylenediamine with aldehydes/carboxylic acids | This compound is a precursor to the required reactants. | Fused bicyclic system containing benzene (B151609) and imidazole (B134444) rings. researchgate.net |
Indoles and Indazoles
The Fischer indole (B1671886) synthesis is a classic and widely used method for preparing indoles, which are bicyclic aromatic compounds containing a pyrrole (B145914) ring fused to a benzene ring. wikipedia.org This reaction involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.com this compound serves as an ideal substrate for this reaction, leading to the formation of 5-fluoro-7-nitroindoles. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the indole ring system. wikipedia.orgnih.gov The substitution pattern on the resulting indole is dictated by the choice of the carbonyl compound.
Indazoles, isomers of indoles with the nitrogen atoms in different positions within the five-membered ring, can also be synthesized from this compound. researchgate.net A common method involves the reaction of o-fluorobenzaldehydes with hydrazine. researchgate.net In a related approach, this compound can be utilized in cyclization reactions to form the indazole core. For instance, reaction with suitable precursors can lead to the formation of nitro-substituted indazoles.
Table 2: Synthesis of Indoles and Indazoles
| Heterocycle | Synthetic Method | Reactant for this compound | Resulting Product |
| Indoles | Fischer Indole Synthesis | Aldehydes or Ketones | 5-Fluoro-7-nitroindoles wikipedia.orgthermofisher.com |
| Indazoles | Cyclization Reactions | Various, including reactions with o-halobenzonitriles | Nitro-substituted indazoles researchgate.net |
β-Lactams and Quinazolines
While the synthesis of β-lactams (azetidin-2-ones) directly from this compound is less common, this hydrazine can be a precursor to intermediates used in β-lactam synthesis. The Staudinger synthesis, for example, involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. Derivatives of this compound could be used to prepare the necessary imine components.
Quinazolines, bicyclic heterocycles composed of a benzene ring fused to a pyrimidine (B1678525) ring, are another class of compounds accessible from precursors derived from this compound. nih.gov A common route to quinazolines is the reaction of 2-aminobenzonitriles or 2-aminobenzamides with various reagents. While not a direct reactant, this compound can be chemically transformed into the requisite 2-amino-3-fluoro-5-nitro-substituted benzene derivatives, which can then undergo cyclization to form the quinazoline (B50416) ring system. nih.gov
Other Heterocyclic Scaffolds
The versatility of this compound extends to the synthesis of other heterocyclic systems. For example, it can be used to prepare 1,3,4-thiadiazoles. The reaction of 2-fluoro-4-nitrobenzoic acid, which can be derived from the hydrazine, with thiosemicarbazide (B42300) yields 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine. nih.gov This highlights the utility of this compound as a starting material for a variety of heterocyclic scaffolds with potential biological applications.
Derivatization Reagents in Analytical Chemistry and Metabolomics
The reactive hydrazine moiety of this compound makes it a valuable derivatizing agent in analytical chemistry. Derivatization is a technique used to modify an analyte to improve its analytical properties, such as its volatility, thermal stability, or detectability.
Applications in Targeted Metabolomics Analysis
Targeted metabolomics focuses on the quantitative analysis of a specific group of known metabolites. nih.gov Derivatization is often employed in targeted metabolomics to enhance the sensitivity and selectivity of detection, particularly for compounds that are difficult to analyze in their native form. Hydrazine reagents are known to react with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. chemimpex.com
This compound can be used as a derivatizing reagent for the analysis of carbonyl-containing metabolites in biological samples. The resulting (2-fluoro-4-nitrophenyl)hydrazone derivatives can be readily analyzed by techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). The presence of the fluorinated and nitrated phenyl ring in the derivative can enhance its ionization efficiency in the mass spectrometer, leading to improved detection limits. This approach allows for the sensitive and specific quantification of important carbonyl-containing metabolites in complex biological matrices.
Role in the Synthesis of Organoboron Compounds
Aryl boronate esters are exceptionally important building blocks in organic synthesis, most notably for their use in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The development of new methods to synthesize these compounds from readily available starting materials is a significant area of research. Recently, arylhydrazines have been identified as novel precursors for the synthesis of aryl boronate esters through a process known as C-N borylation. rsc.orgrsc.org
This transformation provides a transition-metal-free pathway to access aryl boronates. The reaction typically involves treating an arylhydrazine hydrochloride with bis(pinacolato)diboron (B136004) (B₂pin₂) under either photochemical or electrochemical conditions. rsc.org
Photochemical Method: In the presence of visible light, the arylhydrazine is thought to generate an aryl radical, which is then trapped by the diboron (B99234) reagent to form the C-B bond. rsc.org
Electrochemical Method: Anodic oxidation of the arylhydrazine can also produce the key aryl radical intermediate, which subsequently reacts to yield the aryl boronate ester. rsc.org
These methods are advantageous as they proceed under mild conditions and avoid the use of precious metal catalysts. The scope of the reaction includes arylhydrazines with various substituents, suggesting that this compound would be a suitable substrate for this transformation, yielding 2-(2-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This provides a modern and efficient route to a valuable, functionalized organoboron compound from an easily accessible hydrazine precursor.
Table 2: Synthesis of Aryl Boronate Esters from Arylhydrazines via C-N Borylation
| Starting Material | Reagent | Conditions | Product |
| Arylhydrazine Hydrochloride | Bis(pinacolato)diboron (B₂pin₂) | Photochemical (Visible Light) or Electrochemical (Anodic Oxidation) | Aryl Boronate Ester |
Application as Arylation Agents in Oxidative Cross-Coupling Reactions
In addition to their role in forming heterocyclic systems, arylhydrazines have gained considerable attention as effective arylating agents in a variety of oxidative cross-coupling reactions. nih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Using arylhydrazines as the aryl source is particularly attractive from a green chemistry perspective, as the primary byproducts of the C-N bond cleavage are innocuous nitrogen gas and water. nih.gov
In these reactions, a transition metal catalyst, typically palladium, facilitates the oxidative cleavage of the C-N bond in the arylhydrazine to generate an active aryl-metal species. kirj.ee This intermediate can then engage with a diverse range of coupling partners. This compound can serve as the source of the 2-fluoro-4-nitrophenyl group in these transformations.
Examples of such couplings include:
Suzuki-type Coupling: N'-Tosyl arylhydrazines have been successfully coupled with various organoboron reagents in palladium-catalyzed reactions to produce biaryl compounds. nih.gov
Sonogashira-type Coupling: In a copper- and base-free system, arylhydrazines couple with terminal alkynes under aerobic conditions with a palladium catalyst to yield internal alkynes. rsc.org
C-S Coupling: Arylhydrazines can be coupled with thiols or disulfides to form unsymmetrical diaryl sulfides under palladium or other metal catalysis. kirj.ee
C-P, C-Se Coupling: The methodology has been extended to the formation of carbon-phosphorus and carbon-selenium bonds. nih.gov
The versatility of arylhydrazines as coupling partners makes them a valuable and environmentally benign alternative to traditional aryl halides or triflates in the synthesis of complex aromatic compounds.
Table 3: Examples of Oxidative Cross-Coupling Reactions Using Arylhydrazines
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-type | Organoboron Reagents | Palladium | Biaryls |
| Sonogashira-type | Terminal Alkynes | Palladium | Internal Alkynes |
| Thioetherification | Thiols / Disulfides | Palladium | Diaryl Sulfides |
| Sulfone Synthesis | Sodium Sulfinates | Polyoxometalates (Photocatalyst) | Aryl Sulfones |
Future Research Directions and Emerging Methodologies
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact and improve process safety. ejcmpr.comresearchgate.net Traditional synthetic routes to phenylhydrazines often involve hazardous reagents and generate significant waste. Future research is focused on developing more benign and sustainable methods for producing (2-Fluoro-4-nitrophenyl)hydrazine.
Key areas of development include:
Alternative Solvents and Reaction Conditions: Research is moving away from conventional volatile organic solvents towards greener alternatives such as water, ionic liquids, or supercritical fluids. mdpi.com Solvent-free or mechanochemical approaches, where reactants are ground together, represent a particularly promising avenue, as they can lead to shorter reaction times, higher yields, and the elimination of solvent waste. discoveryjournals.org
Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. mdpi.com By using microwave irradiation, reaction times for key steps, such as the formation of hydrazones from hydrazines, can be reduced from hours to minutes, often with improved yields and selectivity. mdpi.com
Catalytic Approaches: The use of recyclable, heterogeneous catalysts can simplify product purification and reduce waste compared to stoichiometric reagents. For the synthesis of precursors like 2-fluoro-4-nitroaniline (B181687), research into solid acid catalysts or enzyme-catalyzed reactions could provide more sustainable pathways.
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Phenylhydrazines
| Feature | Conventional Method | Green Chemistry Approach |
|---|---|---|
| Solvents | Often uses volatile and hazardous organic solvents (e.g., CCl4). | Use of water, ionic liquids, supercritical fluids, or solvent-free conditions. mdpi.comdiscoveryjournals.org |
| Energy Source | Conventional heating (reflux), often for extended periods. testbook.com | Microwave irradiation, ultrasound, mechanochemistry (ball milling). discoveryjournals.orgmdpi.com |
| Catalysts | Often requires stoichiometric amounts of strong acids or bases. | Use of recyclable heterogeneous catalysts, biocatalysts. researchgate.netmdpi.com |
| Atom Economy | Can be low due to the use of protecting groups or multi-step processes. | Higher atom economy through one-pot reactions and catalytic cycles. mdpi.com |
| Waste | Generates significant amounts of chemical waste. | Reduced waste generation, easier product isolation. ejcmpr.com |
Exploration of Novel Catalytic Systems for Transformations
This compound is a key starting material for the Fischer indole (B1671886) synthesis, a fundamental reaction for creating indole scaffolds prevalent in pharmaceuticals. testbook.com While classic methods rely on strong Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂, AlCl₃), contemporary research is focused on developing more sophisticated and milder catalytic systems. testbook.comwikipedia.org
The exploration of novel catalysts aims to:
Improve Scope and Tolerance: Modern catalysts are being designed to tolerate a wider range of functional groups, allowing for the synthesis of more complex and highly functionalized indoles without the need for extensive protecting group chemistry.
Enhance Selectivity: For substituted hydrazines like this compound, controlling the regioselectivity of the cyclization is crucial. Novel catalysts can offer superior control over the formation of specific isomers.
Milder Reaction Conditions: The development of catalysts that operate under milder temperatures and pH conditions reduces the likelihood of side reactions and decomposition of sensitive substrates. organic-chemistry.org
A significant advancement is the Buchwald modification of the Fischer indole synthesis, which utilizes palladium-catalyzed cross-coupling to form N-arylhydrazones in situ from aryl halides and hydrazones. wikipedia.orgorganic-chemistry.org This approach expands the accessibility of the necessary precursors. Other research directions include the use of ruthenium catalysts in tandem hydrogen-transfer reactions and zinc organometallic variations. organic-chemistry.org
Table 2: Catalytic Systems for the Fischer Indole Synthesis and Related Transformations
| Catalyst Type | Examples | Advantages |
|---|---|---|
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid | Readily available, low cost. wikipedia.org |
| Lewis Acids | ZnCl₂, AlCl₃, BF₃ | Effective for many substrates. testbook.comwikipedia.org |
| Palladium Catalysts | Pd(dba)₂ with various phosphine (B1218219) ligands | Milder conditions, broader substrate scope (Buchwald modification). wikipedia.orgorganic-chemistry.org |
| Ruthenium Catalysts | [Ru(p-cymene)Cl₂]₂ | Enables tandem reactions, e.g., from alcohols. organic-chemistry.org |
| Zinc Organometallics | R₂Zn | Efficient for preparing polyfunctional indoles. organic-chemistry.org |
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of complex organic reactions. For transformations involving this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), can provide deep mechanistic insights and guide experimental design.
Applications of computational modeling in this context include:
Mechanism Elucidation: The Fischer indole synthesis involves a complex sequence of steps, including tautomerization, protonation, and a key byjus.combyjus.com-sigmatropic rearrangement. byjus.comyoutube.com Computational models can map the entire reaction pathway, identify transition states, and calculate activation energies, clarifying how substituents like fluorine and nitro groups influence the reaction rate and outcome.
Predicting Regioselectivity: In cases where unsymmetrical ketones or meta-substituted phenylhydrazines are used, multiple indole isomers can be formed. youtube.com Computational studies can predict the relative energies of the possible transition states, allowing for an accurate prediction of the major product isomer.
Catalyst Design: By modeling the interaction between the substrate and a catalyst, researchers can rationally design new catalysts with enhanced activity, selectivity, and stability. This predictive power accelerates the development of novel catalytic systems for transformations of this compound.
Table 3: Potential Applications of Computational Modeling for Reactions of this compound
| Research Question | Computational Method | Predicted Parameter | Potential Impact |
|---|---|---|---|
| Fischer Indole Reaction Pathway | DFT, Ab initio methods | Transition state energies, reaction intermediates | Elucidation of the detailed mechanism. |
| Regioselectivity of Cyclization | Transition State Theory, DFT | Activation energy barriers for competing pathways | Prediction of major and minor products. youtube.com |
| Catalyst-Substrate Interaction | Molecular Mechanics (MM), DFT | Binding energies, electronic properties | Design of more efficient and selective catalysts. |
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
The integration of automated and continuous processing technologies is revolutionizing chemical synthesis, particularly in the pharmaceutical industry. High-Throughput Experimentation (HTE) and flow chemistry offer significant advantages for working with this compound and its derivatives. youtube.com
High-Throughput Experimentation (HTE): HTE utilizes parallel processing to rapidly screen a large number of reaction conditions (e.g., catalysts, solvents, temperatures). youtube.com This is particularly valuable for optimizing complex reactions like the Fischer indole synthesis or for discovering novel transformations of this compound. By quickly identifying optimal conditions, HTE accelerates the development cycle and conserves valuable starting materials. youtube.com
Flow Chemistry: In flow chemistry, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and mixing. youtube.com This methodology is ideal for reactions that are highly exothermic or involve unstable intermediates, which can be concerns in the synthesis and reactions of nitrated aromatic compounds. noaa.gov The ability to operate at elevated temperatures and pressures safely can dramatically shorten reaction times and improve yields. youtube.com For example, a continuous flow process for nitration or diazotization steps in the synthesis of the precursor could enhance safety and efficiency. google.com
Table 4: Advantages of Integrating HTE and Flow Chemistry
| Methodology | Key Advantages | Application to this compound Chemistry |
|---|---|---|
| High-Throughput Experimentation (HTE) | Rapid screening of many variables; conserves material; accelerates optimization. youtube.com | Fast optimization of catalysts and conditions for Fischer indole synthesis; discovery of new reactions. |
| Flow Chemistry | Superior control of temperature and pressure; enhanced safety for hazardous reactions; easy scalability. youtube.comgoogle.com | Safer synthesis of nitrated precursors; improved yield and purity in cyclization reactions; potential for telescoped multi-step synthesis. |
Q & A
Q. What advanced NMR techniques resolve structural ambiguities in this compound coordination complexes?
- Methodological Answer : Use <sup>19</sup>F–<sup>15</sup>N HMBC NMR to probe J-coupling between fluorine and hydrazine nitrogen atoms. For paramagnetic complexes (e.g., Cu<sup>II</sup> adducts), employ T1 relaxation measurements and EPR spectroscopy to elucidate coordination geometry. Complement with X-ray absorption spectroscopy (XAS) for metal-ligand bond distances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
